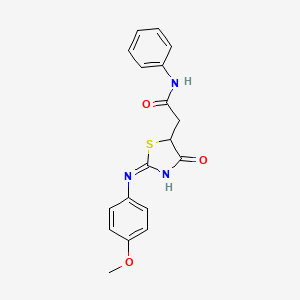

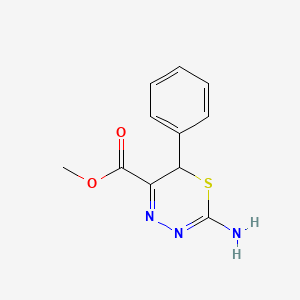

![molecular formula C14H16N2O2 B3003891 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline CAS No. 2097800-25-2](/img/structure/B3003891.png)

3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy-aniline structures and their biological activities or molecular properties. For instance, the first paper describes a compound with antiproliferative activity towards human cancer cells, which is part of a series of indenopyrazoles synthesized from indanones and phenyl isothiocyanates . The second paper investigates a different methoxy-aniline derivative, focusing on its molecular structure and spectroscopic properties . These studies provide insights into the chemical behavior and potential applications of methoxy-aniline derivatives, which could be relevant to the analysis of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. In the first paper, the synthesis of indenopyrazoles is achieved in two steps from indanones and phenyl isothiocyanates . Although the exact synthesis of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the molecular structure of a methoxy-aniline derivative using both theoretical and experimental approaches . The optimized geometrical structure, vibrational frequencies, and NMR shifts were obtained using ab initio HF and density functional method (B3LYP) with a 6-31G* basis set. A good correlation was found between the experimental and calculated data. This suggests that similar methods could be used to analyze the molecular structure of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline, they do provide insights into the reactivity of similar compounds. For example, the first paper mentions that the presence of a methoxy group is essential for the cell growth inhibition activity of the compound studied . This indicates that methoxy groups in such compounds can play a crucial role in their biological reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-aniline derivatives can be inferred from spectroscopic data, as shown in the second paper . The IR and NMR spectroscopic techniques were used to characterize the compound, and HOMO-LUMO analysis was performed to calculate properties like the energy gap. These methods and findings could be relevant when analyzing the physical and chemical properties of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

Scientific Research Applications

Catalytic Applications in Polymerization

- Ethylene Polymerization Catalyst : An iron(II) bis(imino)pyridyl complex with substituted aniline groups, including a methoxy variant, has shown high catalytic activities in ethylene polymerization, producing linear polyethylenes with bimodal or broad molecular weight distribution (Guo et al., 2010).

Electrochemistry and Spectroelectrochemistry

- Oxidation to Dications : Electrochemical oxidation studies on methoxy-substituted anilines have provided insights into the generation of dications, contributing to a deeper understanding of electroanalytical and spectroelectrochemical behaviors (Speiser, Rieker, & Pons, 1983).

Structural and Electronic Effects in Polymers

- Polymerization Studies : Methyl and methoxy substituted anilines have been electropolymerized, revealing differences in planarity and conductivity. Methoxy groups, in particular, have been observed to induce less pronounced steric effects compared to methyl groups, influencing polymer structures (D'Aprano, Leclerc, & Zotti, 1993).

Reaction Mechanisms and Synthesis

- Knorr’s Pyrrole Synthesis : The unique character of methoxy-aniline in chemical reactions, specifically in the variant of Knorr’s pyrrole synthesis, has been explored, highlighting its role in the synthesis of complex organic compounds (Zhang, Jiang, & Liang, 2010).

Mechanism of Action

The mechanism of action of “3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline” in chemical reactions is related to its participation in Suzuki–Miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Safety and Hazards

properties

IUPAC Name |

3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-3-4-11(8-16-10)9-18-13-6-5-12(15)7-14(13)17-2/h3-8H,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSAEEHFARVNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)COC2=C(C=C(C=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

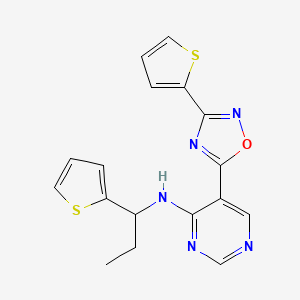

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)

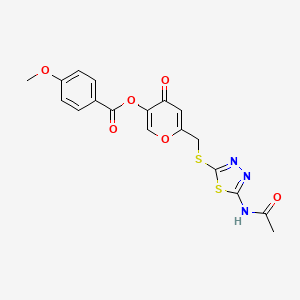

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

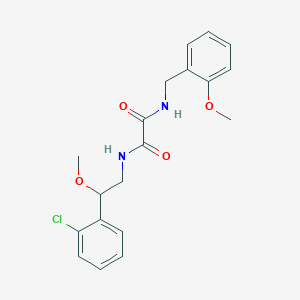

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)

![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)